molecular formula C14H14N2O6S2 B13757980 4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid CAS No. 62646-36-0

4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid

Cat. No.: B13757980
CAS No.: 62646-36-0
M. Wt: 370.4 g/mol
InChI Key: WAEASTIJRRFHPV-UHFFFAOYSA-N
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Description

4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid is a complex organic compound with the molecular formula C14H13NO4S. This compound is characterized by the presence of both sulfonyl and amino groups attached to a benzoic acid core. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with formaldehyde and benzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include sulfuric acid, formaldehyde, and benzoic acid. The process is typically carried out in a controlled environment to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylphenyl)sulfonyl)amino)benzoic acid
  • 4-(Aminomethyl)benzoic acid
  • Benzoic acid, 4-amino-, methyl ester

Uniqueness

4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid is unique due to the presence of both sulfonyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

62646-36-0

Molecular Formula

C14H14N2O6S2

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(4-sulfamoylphenyl)methylsulfamoyl]benzoic acid

InChI

InChI=1S/C14H14N2O6S2/c15-23(19,20)12-5-1-10(2-6-12)9-16-24(21,22)13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18)(H2,15,19,20)

InChI Key

WAEASTIJRRFHPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)N

Origin of Product

United States

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